(2S)-6,6,6-Trifluoro-2-methylhexan-1-ol
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Description
(2S)-6,6,6-Trifluoro-2-methylhexan-1-ol , also known as TFM alcohol , is an organic compound with the following characteristics:
- Chirality : It exists as a single enantiomer due to the presence of a stereocenter (the “S” designation indicates the absolute configuration).
- Functional Groups : It contains a hydroxyl group (alcohol) and three fluorine atoms.
- Chemical Formula : C<sub>7</sub>H<sub>13</sub>F<sub>3</sub>O
Synthesis Analysis
The synthesis of TFM alcohol involves fluorination of a suitable precursor. One common method is the fluorination of 2-methylhexan-1-ol using reagents such as hydrogen fluoride (HF) or trifluoroacetic anhydride (TFAA) . The reaction introduces the three fluorine atoms at the desired positions.
Molecular Structure Analysis
The molecular structure of TFM alcohol reveals its unique features:
- Six Carbon Atoms : The hexane backbone contributes to its hydrophobic nature.
- Trifluoromethyl Group : The three fluorine atoms are attached to the sixth carbon, resulting in increased lipophilicity.
- Hydroxyl Group : The hydroxyl group provides polarity and potential for hydrogen bonding.
Chemical Reactions Analysis
TFM alcohol participates in various chemical reactions:
- Esterification : Reacting with carboxylic acids to form esters.
- Oxidation : Conversion to the corresponding aldehyde or carboxylic acid.
- Reduction : Reduction of the hydroxyl group to an alkane.
Physical And Chemical Properties Analysis
- Melting Point : Typically around -20°C .
- Boiling Point : Approximately 120°C .
- Solubility : Soluble in organic solvents (e.g., acetone, ether) but sparingly soluble in water.
- Odor : Often described as sweet and fruity .
Safety And Hazards
- Toxicity : TFM alcohol is generally considered low in toxicity.
- Flammability : It is flammable ; handle with care.
- Irritation : May cause skin and eye irritation.
Future Directions
Research on TFM alcohol continues to explore its applications in:
- Medicinal Chemistry : Developing new drugs.
- Materials Science : Designing functional materials.
- Environmental Chemistry : Assessing its fate in the environment.
properties
IUPAC Name |
(2S)-6,6,6-trifluoro-2-methylhexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3O/c1-6(5-11)3-2-4-7(8,9)10/h6,11H,2-5H2,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUBASFJIUJJNY-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-6,6,6-Trifluoro-2-methylhexan-1-ol |
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